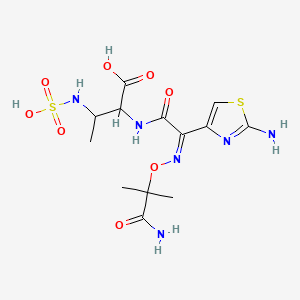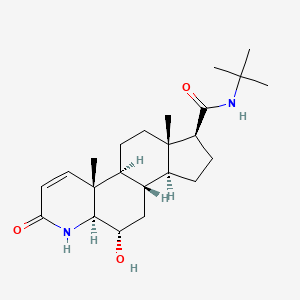
N-(Phenoxy-d5-acetoxy)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenoxy-d5-acetoxy)succinimide is a deuterium-labeled compound, often used in scientific research. It is a derivative of succinimide, where the hydrogen atoms in the phenoxy group are replaced with deuterium. This compound is primarily used in various experimental and research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenoxy-d5-acetoxy)succinimide typically involves the esterification of phenoxy-d5-acetic acid with N-hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and maintaining stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(Phenoxy-d5-acetoxy)succinimide can undergo various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield phenoxy-d5-acetic acid and N-hydroxysuccinimide.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in solvents like dichloromethane or acetonitrile.
Hydrolysis: Can be carried out using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: May involve reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction
Major Products Formed
Substitution Reactions: Yield substituted phenoxy derivatives.
Hydrolysis: Produces phenoxy-d5-acetic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Result in various oxidized or reduced forms of the compound
Scientific Research Applications
N-(Phenoxy-d5-acetoxy)succinimide is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in proteomics and metabolomics for tracing metabolic pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(Phenoxy-d5-acetoxy)succinimide involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. This property makes it useful in labeling and tracking studies. The deuterium atoms in the phenoxy group provide a distinct isotopic signature, allowing for precise detection and analysis in various experimental setups .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid N-Hydroxysuccinimide Ester: Similar structure but without deuterium labeling.
N-Hydroxysuccinimide Esters: A broad class of compounds used for similar applications in bioconjugation and labeling.
Deuterium-Labeled Compounds: Other compounds labeled with deuterium for use in isotopic studies .
Uniqueness
N-(Phenoxy-d5-acetoxy)succinimide stands out due to its specific isotopic labeling, which provides enhanced stability and distinct analytical advantages in research. The presence of deuterium atoms allows for more accurate tracing and quantification in various scientific studies, making it a valuable tool in advanced research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVSRKAVRAVKU-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)ON2C(=O)CCC2=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)

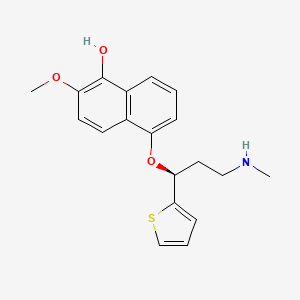
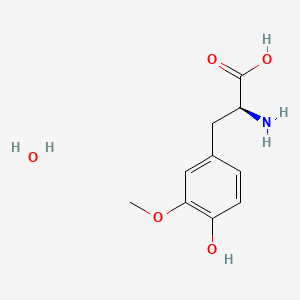
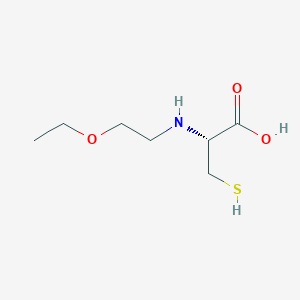
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
